
N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide” is likely to be an organic compound consisting of a furan ring which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted with a carboxamide group at the 3-position and methyl groups at the 2 and 5 positions. The nitrogen in the carboxamide group is further substituted with a 4-bromophenyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, carboxylic acids and amines can be condensed in the presence of a catalyst to form carboxamides . In the case of this compound, the corresponding carboxylic acid and amine would be 2,5-dimethylfuran-3-carboxylic acid and 4-bromophenylamine.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring, being aromatic, would have a planar structure. The carboxamide group would likely form a planar structure due to the double bond between the carbonyl carbon and the oxygen . The 4-bromophenyl group would also be planar due to the aromaticity of the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxamide group could potentially undergo hydrolysis to form the corresponding carboxylic acid and amine . The bromine atom on the phenyl ring makes it more reactive towards electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar carboxamide group and the aromatic rings would likely make it relatively non-volatile and could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Furan derivatives, including those structurally related to N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide, have been explored for their pharmacological potential. For example, cinnamic acid derivatives, which share a common interest in the context of chemical structure and reactivity with furan derivatives, have been reviewed for their anticancer potentials. These compounds have been found to exhibit a range of biological activities, including antitumor effects, through various mechanisms such as modulation of signaling pathways and direct cytotoxic effects against cancer cells (De, Baltas, & Bedos-Belval, 2011).
Biochemical Research
The biochemical applications of furan derivatives have been highlighted in studies focusing on the conversion of plant biomass to furan derivatives for sustainable chemical production. Such research underscores the role of furan derivatives, including 5-hydroxymethylfurfural (HMF) and its related compounds, in the development of new materials, fuels, and chemicals from renewable resources. The versatility of furan derivatives in chemical synthesis suggests a potential for this compound in similar biochemical applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Research
Furan derivatives have also been assessed for their environmental presence and impact, particularly in relation to their occurrence in indoor air, dust, consumer goods, and food. Research in this domain is crucial for understanding the environmental distribution, potential sources of exposure, and health implications of these compounds, including this compound. The increasing application of novel brominated flame retardants, which can degrade into furan derivatives, calls for more comprehensive research on their occurrence, fate, and toxicity in the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological and pharmacological activities .
Mode of Action
The specific interactions and resulting changes would depend on the nature of the target .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antimicrobial and antiproliferative effects .
Action Environment
The environment can significantly impact the activity of similar compounds .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-8-7-12(9(2)17-8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMNNCATVXRXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2715731.png)
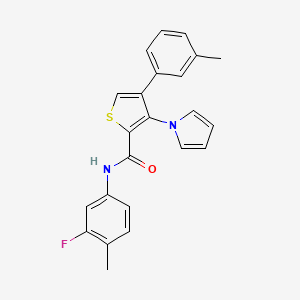
![5-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2715733.png)
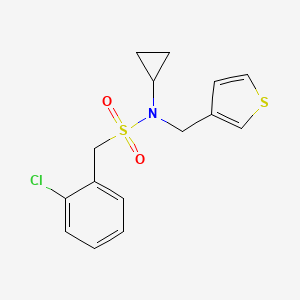
![3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2715735.png)
![N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate](/img/structure/B2715736.png)
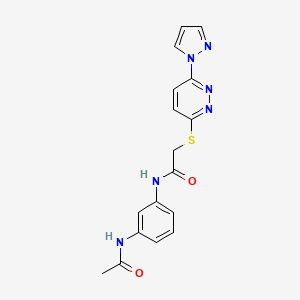
![3-amino-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2715739.png)
![N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2715740.png)
![2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2715742.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2715744.png)
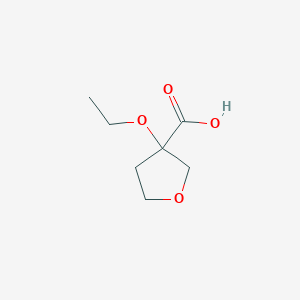
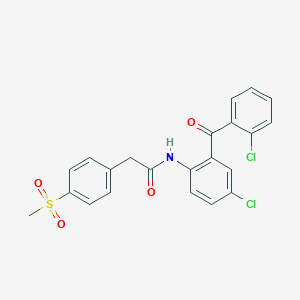
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2715755.png)
